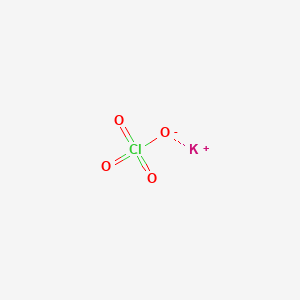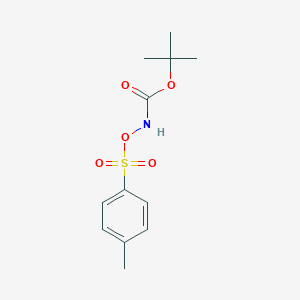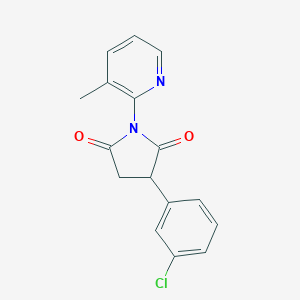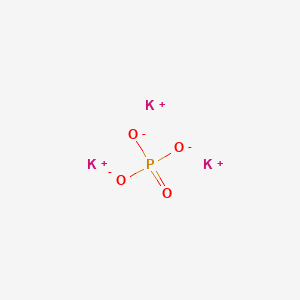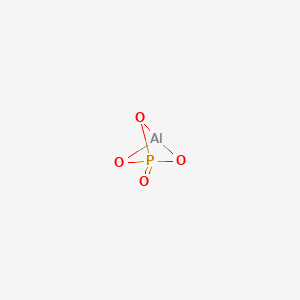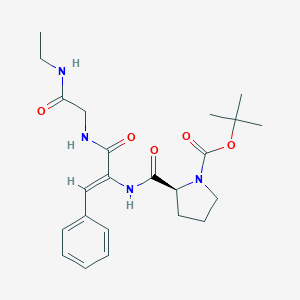
Bismuthine, tribromo-
Vue d'ensemble
Description
Bismuthine, tribromo-, refers to a class of organobismuth compounds where three organic groups are bonded to a bismuth atom. These compounds are of interest due to their unique properties and potential applications in various fields, including materials science and organic synthesis.
Synthesis Analysis
The synthesis of triarylbismuthines can be achieved through the reaction of bismuth trichloride with organomagnesium bromides, as demonstrated in the synthesis of crowded triarylbismuthines. The reaction proceeds smoothly with mesityl- and 2,4,6-triisopropylphenylmagnesium bromides to form the corresponding triarylbismuthines in good yields . Additionally, tris(5-bromo-2-methoxyphenyl)bismuth dicarboxylates have been synthesized by reacting tris(5-bromo-2-methoxyphenyl)bismuth with carboxylic acids in the presence of hydrogen peroxide .
Molecular Structure Analysis
The molecular structure of these compounds can be quite complex. For instance, tris(para-tolyl)bismuth bis(bromodifluoroacetate) has been characterized by X-ray diffraction, revealing a distorted trigonal-bipyramidal coordination around the bismuth atom . Similarly, the crystal structure of tri(m-ethoxyphenyl)bismuthine has been determined, showing an orthorhombic system with specific cell parameters .
Chemical Reactions Analysis
Bismuthine derivatives can undergo various chemical reactions. For example, tris(2-pyridyl) bismuthines exhibit reactivity with metal ions and can act as ligands or undergo noninnocent reactivity, leading to pyridyl coupling . The synthesis of tris(1,1'-formylferrocenyl) bismuthine showcases the potential for creating asymmetrically substituted group V compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of bismuthine derivatives are influenced by their molecular structure. For instance, a trisarylborane-Bi(III) complex displays photoluminescent properties, acting as a fluorescent emitter at room temperature and a phosphorescent emitter at low temperatures . The polymorphs of tris(thienyl)bismuthine exhibit an enantiotropic phase transition, with the formation of centrosymmetric dimers based on London dispersion type bismuth-π heteroarene interactions .
Applications De Recherche Scientifique
Synthesis and Structural Studies
- Bismuthine compounds have been synthesized and characterized using techniques like NMR spectroscopy and X-ray crystallography. For instance, the synthesis and structure of tris(selenophenyl)bismuthine and other bismuthine compounds containing C-heterocyclic selenophene rings are notable contributions in this area (Sharma et al., 2005).
Biological Activities
- Certain bismuthine compounds exhibit significant biological activities. Tris(selenophenyl)bismuthine, for instance, has shown selectivity for inhibiting carcinogenic cell growth, highlighting its potential in cancer research (Sharma et al., 2005).
Coordination Chemistry
- Bismuthine derivatives have been utilized in coordination chemistry, forming complexes with other elements. Studies on coordination complexes containing multidentate ligands, including those with bismuthine, have contributed to our understanding of such molecular structures (Levason et al., 1977).
Enantiotropic Phase Transition
- Bismuthine compounds have been studied for their phase transition properties. For example, research on the enantiotropic phase transition of tris(thienyl)bismuthine polymorphs provides insights into dispersion type metalπ interactions, which are crucial for materials science (Preda et al., 2017).
Catalytic Applications
- Bismuthine compounds have been investigated for their catalytic effects, such as in the curing of solid propellants, demonstrating their versatility in industrial applications (Li Zhan-xiong, 2010).
Herbicidal and Cytotoxic Activities
- Research on bismuthine compounds containing aromatic heterocycles has revealed their herbicidal and cytotoxic activities, which could have implications for agricultural and pharmaceutical applications (Cespedes et al., 2003).
Ligand Reactivity and Coordination
- Bismuthine ligands have been studied for their reactivity and coordination capabilities with various metal ions, contributing to inorganic and organometallic chemistry (García‐Romero et al., 2020).
Antifungal Applications
- Bismuthine compounds have been explored for their potential in antifungal applications, particularly in the synthesis of antifungal agents (Sheng et al., 2017).
Cancer Chemoand Radiotherapy
- Bismuthine compounds are being investigated for their applications in cancer chemo- and radiotherapy, indicating their potential as effective agents in cancer treatment (Kowalik et al., 2019).
Safety And Hazards
Bismuthine, tribromo- is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin corrosion/irritation and serious eye damage/eye irritation . It can also cause specific target organ toxicity (single exposure), with the target organs being the respiratory system .
Orientations Futures
There is a growing interest in developing new bismuth compounds and approaches to overcome the challenge of limited bioavailability in physiological environments . This review focused on the last decade’s updates involving bismuth compounds, especially those with potent activity and low toxicity, desirable characteristics for developing new drugs .
Propriétés
IUPAC Name |
tribromobismuthane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Bi.3BrH/h;3*1H/q+3;;;/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXKAQZRUJUNDHI-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
Br[Bi](Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BiBr3 | |
| Record name | bismuth(III) bromide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Bismuth(III)_bromide | |
| Description | Chemical information link to Wikipedia. | |
| Record name | Bismuth tribromide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Bismuth_tribromide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8064850 | |
| Record name | Bismuthine, tribromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8064850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bismuthine, tribromo- | |
CAS RN |
7787-58-8 | |
| Record name | Bismuth bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7787-58-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bismuth bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007787588 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bismuthine, tribromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bismuthine, tribromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8064850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bismuth tribromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.201 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BISMUTH(III) BROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DT59198T2X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



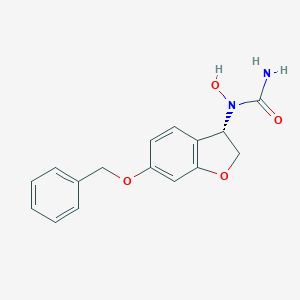
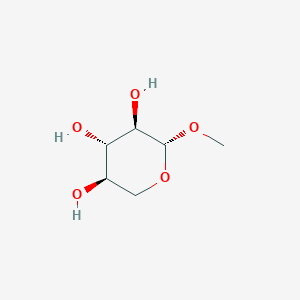
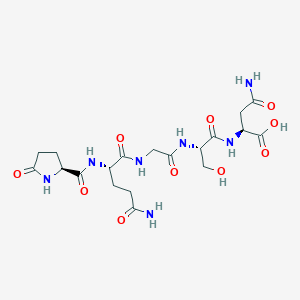
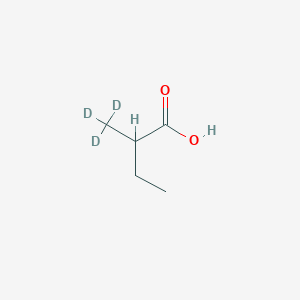

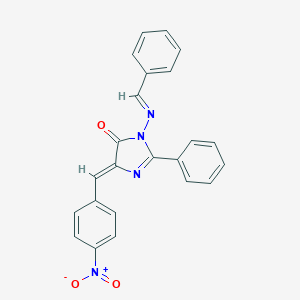
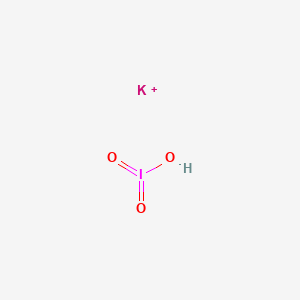
![Benzaldehyde, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methoxy-](/img/structure/B147812.png)
